5-acetyloxy-1,3-oxathiolane-2-carboxylic Acid
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Overview
Description
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid is a chemical compound with the molecular formula C6H8O5S and a molecular weight of 192.19 g/mol . This compound is known for its role in the preparation of antiviral drugs, particularly in the synthesis of lamivudine. It is characterized by the presence of an oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms.
Preparation Methods
The synthesis of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid typically involves the reaction of 1,3-oxathiolane-2-carboxylic acid with acetic anhydride in the presence of a catalyst . The reaction conditions often include a temperature range of 0-5°C and a reaction time of several hours to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, and substituted oxathiolane derivatives.
Scientific Research Applications
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 5-acetyloxy-1,3-oxathiolane-2-carboxylic acid involves its conversion to active metabolites that inhibit viral replication. In the case of lamivudine synthesis, the compound is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The molecular targets include viral reverse transcriptase enzymes, which are essential for the replication of HIV and hepatitis B viruses.
Comparison with Similar Compounds
5-Acetyloxy-1,3-oxathiolane-2-carboxylic acid can be compared with other similar compounds, such as:
1,3-Oxathiolane-2-carboxylic acid: Lacks the acetoxy group and has different reactivity and applications.
5-Hydroxy-1,3-oxathiolane-2-carboxylic acid: Contains a hydroxyl group instead of an acetoxy group, leading to different chemical properties and uses.
5-Methyl-1,3-oxathiolane-2-carboxylic acid:
Properties
IUPAC Name |
5-acetyloxy-1,3-oxathiolane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5S/c1-3(7)10-4-2-12-6(11-4)5(8)9/h4,6H,2H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUGSNIJLUOGQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CSC(O1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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